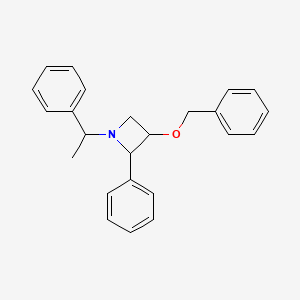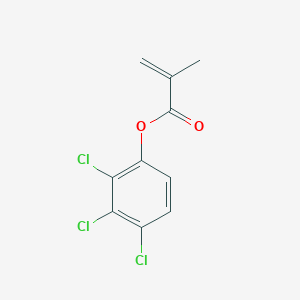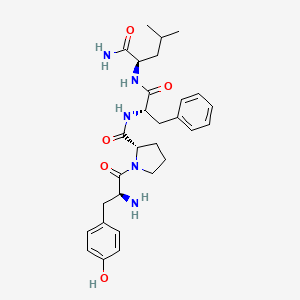
L-Tyrosyl-L-prolyl-L-phenylalanyl-D-leucinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Tyrosyl-L-prolyl-L-phenylalanyl-D-leucinamide is a synthetic peptide composed of four amino acids: L-tyrosine, L-proline, L-phenylalanine, and D-leucine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-prolyl-L-phenylalanyl-D-leucinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents such as HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
L-Tyrosyl-L-prolyl-L-phenylalanyl-D-leucinamide can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Various reagents depending on the desired modification, such as acylation or alkylation agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to dityrosine formation, while reduction can result in the cleavage of disulfide bonds.
科学研究应用
L-Tyrosyl-L-prolyl-L-phenylalanyl-D-leucinamide has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and as a substrate for enzymatic studies.
Medicine: Potential therapeutic applications due to its ability to interact with specific receptors or enzymes.
Industry: Utilized in the development of novel biomaterials and as a component in cosmetic formulations.
作用机制
The mechanism of action of L-Tyrosyl-L-prolyl-L-phenylalanyl-D-leucinamide involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and target involved.
相似化合物的比较
Similar Compounds
L-Tyrosyl-L-prolyl-L-phenylalanyl-L-phenylalaninamide: Similar structure but with an additional phenylalanine residue.
L-Tyrosyl-L-prolyl-L-tyrosyl-L-phenylalanyl-L-leucine: Contains an additional tyrosine residue.
Tyrocidine A: A cyclic decapeptide with a different sequence but similar peptide nature.
Uniqueness
L-Tyrosyl-L-prolyl-L-phenylalanyl-D-leucinamide is unique due to its specific sequence and the presence of a D-amino acid (D-leucine), which can confer different biological properties compared to peptides composed solely of L-amino acids.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
83397-66-4 |
|---|---|
分子式 |
C29H39N5O5 |
分子量 |
537.6 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2R)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C29H39N5O5/c1-18(2)15-23(26(31)36)32-27(37)24(17-19-7-4-3-5-8-19)33-28(38)25-9-6-14-34(25)29(39)22(30)16-20-10-12-21(35)13-11-20/h3-5,7-8,10-13,18,22-25,35H,6,9,14-17,30H2,1-2H3,(H2,31,36)(H,32,37)(H,33,38)/t22-,23+,24-,25-/m0/s1 |
InChI 键 |
WSKJUGSSNDTPAR-NDBXHCKUSA-N |
手性 SMILES |
CC(C)C[C@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=C(C=C3)O)N |
规范 SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


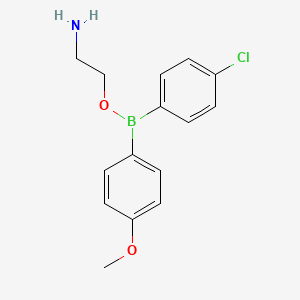
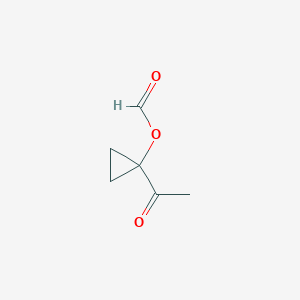

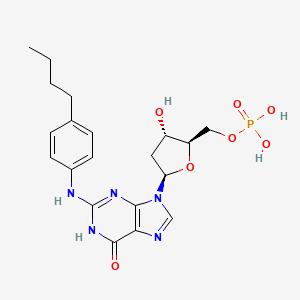

![Benzo[f][1,2,3]benzodithiazol-1-ium;chloride](/img/structure/B14412458.png)

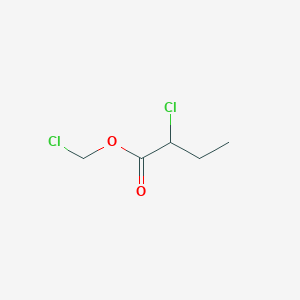

![9-(9-Bicyclo[4.2.1]non-3-enylidene)bicyclo[4.2.1]non-3-ene](/img/structure/B14412467.png)
![N-{[4-(Dimethylamino)phenyl]carbamoyl}benzamide](/img/structure/B14412473.png)
